molecular formula C22H22N2O2S2 B295236 3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B295236
M. Wt: 410.6 g/mol
InChI Key: VALYLIBRIOLDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of benzothieno pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. It has also been reported to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, and its mechanism of action is being studied extensively. However, one of the limitations of using this compound is its complex structure, which may limit its availability and synthesis.

Future Directions

There are several future directions for the research on 3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One of the future directions is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds for therapeutic applications. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety in animal models. Additionally, the potential use of this compound as a diagnostic tool for certain diseases can also be explored.

Synthesis Methods

The synthesis of 3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. The synthesis involves the reaction of 2-(4-methylphenyl)-2-oxoethylthioacetic acid with 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in the presence of allyl bromide and potassium carbonate. The reaction is carried out under reflux conditions in acetonitrile, and the product is obtained in good yield after purification.

Scientific Research Applications

The potential therapeutic applications of 3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have been studied extensively in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Properties

Molecular Formula

C22H22N2O2S2

Molecular Weight

410.6 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H22N2O2S2/c1-3-12-24-21(26)19-16-6-4-5-7-18(16)28-20(19)23-22(24)27-13-17(25)15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3

InChI Key

VALYLIBRIOLDNK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Origin of Product

United States

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